1-Amino-1-(4-methylthiophenyl)propan-2-OL
Description
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
1-amino-1-(4-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3 |
InChI Key |
DNDREDHRVVFTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)SC)N)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4-Methylthiophenyl-Substituted Ketone
One common approach is the reductive amination of the corresponding ketone, 1-(4-methylthiophenyl)propan-2-one, with ammonia or an amine source, followed by reduction to yield the amino alcohol.
-
- Solvent: Typically tetrahydrofuran (THF) or ethanol.
- Reducing Agent: Sodium borohydride or catalytic hydrogenation.
- Temperature: Mild heating (20–80 °C) to facilitate imine formation.
- pH Control: Use of sodium bicarbonate or other buffers to maintain reaction conditions.
-
- Mix 1-(4-methylthiophenyl)propan-2-one with ammonia or an amine source in THF.
- Add sodium bicarbonate to neutralize acidic by-products.
- Heat the mixture to reflux (75–80 °C) for 16–20 hours to form the imine intermediate.
- Reduce the imine in situ with sodium borohydride or catalytic hydrogenation.
- Cool, extract with ethyl acetate, wash, and dry under vacuum.
-
- Yields typically range from 70% to 90%.
- Purity is enhanced by washing with dichloromethane and hexanes and drying under vacuum at 45–50 °C.
Chiral Resolution or Asymmetric Synthesis
For enantiomerically pure products, asymmetric synthesis or chiral resolution methods are employed:
-
- Use of chiral catalysts or enzymes to reduce the ketone selectively.
- Conditions involve mild temperatures and controlled pH.
-
- Formation of diastereomeric salts using chiral acids such as tartaric acid.
- Separation by crystallization followed by liberation of the free amino alcohol.
Alternative Synthetic Routes
-
- Starting from a halogenated propanol derivative, substitution with ammonia or amines.
- Requires careful control to avoid side reactions.
-
- Synthesis of an epoxide intermediate from the corresponding alkene.
- Ring-opening with ammonia or amines to introduce the amino group.
Detailed Reaction Data Table
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Imine formation | 1-(4-methylthiophenyl)propan-2-one, NH3, NaHCO3, THF | 75–80 | 16–20 | - | Reflux in THF, formation of imine intermediate |
| Reduction | Sodium borohydride or catalytic hydrogenation | 20–40 | 2–4 | 70–90 | In situ reduction of imine to amino alcohol |
| Extraction & Purification | Ethyl acetate, dichloromethane, hexanes | Room temp | 1–2 | - | Washing and drying under vacuum |
| Chiral resolution (optional) | Chiral acid (e.g., tartaric acid) | Room temp | Variable | 60–80 | Crystallization of diastereomeric salts |
Research Findings and Considerations
Reaction Efficiency: The reductive amination route is favored due to its straightforwardness and good yields. The use of sodium bicarbonate helps maintain a neutral pH, preventing side reactions and degradation.
Stereochemical Control: Asymmetric reduction techniques have been reported to achieve enantiomeric excesses greater than 99%, critical for pharmaceutical applications.
Solvent Choice: THF is commonly used due to its ability to dissolve both organic and inorganic reagents and its relatively low boiling point facilitating reflux.
Temperature and Time: Refluxing for extended periods (16–20 hours) ensures complete imine formation, while reduction is typically faster.
Purification: Sequential washing with organic solvents and drying under vacuum at controlled temperatures improves product purity and stability.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-methylthiophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products
Oxidation: 1-(4-methylthiophenyl)propan-2-one.
Reduction: 1-(4-methylthiophenyl)propan-2-amine.
Substitution: 1-(4-methylthiophenyl)-2-chloropropane.
Scientific Research Applications
1-Amino-1-(4-methylthiophenyl)propan-2-OL has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-1-(4-methylthiophenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The 4-methylthiophenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins and enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Amino-1-(4-methylthiophenyl)propan-2-OL with structurally or functionally related compounds, highlighting key differences in molecular features and biological relevance:
Key Comparative Analysis
Substituent Effects: The 4-methylthiophenyl group in the target compound provides moderate lipophilicity compared to the 4-trifluoromethylthiophenyl analog (), which has greater electron-withdrawing effects and metabolic resistance due to the -CF₃ group. This difference could influence pharmacokinetics (e.g., absorption, half-life) in drug design .
Functional Group Impact: The amino-propan-2-ol motif in the target compound and its trifluoromethylthio analog () resembles β-adrenergic ligands (e.g., ’s compounds with antiarrhythmic activity). Substituents on the aromatic ring likely modulate receptor selectivity (e.g., α1 vs. β1 adrenoceptors) . 1-(4-Amino-2-hydroxy-phenyl)-propan-1-one () replaces the hydroxyl group with a ketone, reducing hydrogen-bond donor capacity and acidity, which may limit its utility in polar interactions with enzymes or receptors .
Stereochemical Considerations :
- The (1S,2R) configuration in the trifluoromethylthio analog () highlights the importance of stereochemistry in biological activity. The target compound’s unspecified stereochemistry could lead to varied enantiomer-specific effects .
The target compound’s amino group introduces basicity, enabling salt formation for improved solubility and formulation .
Research Findings and Data Gaps
- Synthesis : While details methods for thiosemicarbazones, direct synthesis data for the target compound are absent. Analogous routes involving hydrazinecarbothioamide intermediates and substituted benzaldehydes may apply.
- Biological Activity: No direct pharmacological data are provided for the target compound.
- Safety Data : GHS classifications (e.g., ) are unavailable for the target compound, necessitating further toxicological studies.
Biological Activity
1-Amino-1-(4-methylthiophenyl)propan-2-OL, also known as (1S,2S)-1-amino-1-(4-methylthiophenyl)propan-2-ol, is a chiral organic compound with significant biological activity. With a molecular formula of CHNOS and a molecular weight of approximately 197.30 g/mol, this compound features an amino group, a hydroxyl group, and a 4-methylthiophenyl substituent. Its unique structural properties allow for specific interactions in biological systems, making it a subject of extensive research in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's chirality facilitates selective binding to these molecular targets, which can modulate their activity and lead to significant biological effects. Detailed studies on the interaction pathways are essential for understanding its potential therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), particularly the MAO-A isoform, which plays a crucial role in neurotransmitter metabolism .
- Receptor Interaction : Its structural characteristics allow it to bind selectively to receptors involved in various biochemical pathways, potentially influencing processes such as neurotransmission and cellular proliferation.
Biological Activity Studies
Research indicates that this compound exhibits notable biological activities, including:
- Antiproliferative Effects : Studies have demonstrated its potential in inhibiting the growth of cancer cells, particularly in breast cancer cell lines like MCF-7. The compound's IC50 values suggest significant potency in reducing cell viability .
- Neuropharmacological Effects : As an MAO inhibitor, it may influence serotonin levels in the brain, suggesting potential applications in treating mood disorders .
Case Studies
Several studies have explored the biological activities of this compound:
Study 1: MAO Inhibition
In a comparative study of various 4-alkylthioamphetamine derivatives, it was found that (S)-4-methylthioamphetamine derivatives exhibited selective inhibition of human MAO-A with nanomolar Ki values. This highlights the potential of similar compounds like this compound as effective MAO inhibitors .
Study 2: Antiproliferative Activity
A recent investigation into structurally related compounds demonstrated that those with similar functional groups exhibited antiproliferative activity against MCF-7 breast cancer cells. The study reported IC50 values ranging from 10 to 33 nM for several derivatives, indicating that modifications in the structure could enhance the biological efficacy of such compounds .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
| Compound Name | Molecular Weight | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | 197.30 g/mol | MAO inhibitor; Antiproliferative | Selectively inhibits MAO-A; potent against MCF-7 cells |
| (S)-4-Methylthioamphetamine | ~197 g/mol | MAO inhibitor | Selective inhibition with nanomolar Ki values |
| CA-4 (Combretastatin A-4) | ~344 g/mol | Antiproliferative | Strong tubulin polymerization inhibitor; used as a reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
